5-Cyclopropoxypyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2,(H2,9,10) |
InChI Key |
JJNDACOJIZNBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Cyclopropoxypyridin 2 Amine
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. The electron-donating nature of the 5-cyclopropoxy group enhances the electron density on the pyridine (B92270) ring and, by extension, on the exocyclic amino group, thereby increasing its nucleophilicity compared to unsubstituted 2-aminopyridine (B139424).
The primary amino group of 5-Cyclopropoxypyridin-2-amine readily reacts with a range of electrophilic reagents to form stable covalent bonds. A common example is the acylation reaction with acyl chlorides or acid anhydrides to produce the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (chloride or carboxylate) yields the N-acylated product. A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Table 1: Examples of Amide Formation with Substituted 2-Aminopyridines
| Electrophile | 2-Aminopyridine Substrate | Base | Product |
|---|---|---|---|
| Acetyl Chloride | 5-Bromo-2-aminopyridine | Pyridine | N-(5-bromopyridin-2-yl)acetamide |
| Benzoyl Chloride | This compound | Triethylamine | N-(5-cyclopropoxypyridin-2-yl)benzamide |
This table is illustrative of typical acylation reactions involving the 2-aminopyridine scaffold.
This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This acid-catalyzed condensation reaction is reversible and involves the nucleophilic attack of the amino group on the carbonyl carbon. libretexts.org The resulting carbinolamine intermediate is then protonated, and subsequent elimination of a water molecule yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is typically carried out under conditions where water is removed to drive the equilibrium towards the product. youtube.com The optimal pH for imine formation is generally mildly acidic (around pH 5), as sufficient acid is needed to protonate the carbinolamine intermediate without excessively protonating the starting amine, which would render it non-nucleophilic. libretexts.org
Because this compound is a primary amine (RNH2), it forms imines. Secondary amines (R2NH) react with carbonyl compounds to form enamines, where the double bond is located between the former carbonyl carbon and an adjacent carbon. libretexts.org
The 2-aminopyridine structure possesses two primary basic sites: the endocyclic pyridine ring nitrogen and the exocyclic amino group. The protonation site is determined by the relative basicity of these two nitrogen atoms. In 2-aminopyridine, the ring nitrogen is generally more basic than the amino nitrogen. The electron-donating 5-cyclopropoxy group further increases the electron density within the pyridine ring, enhancing the basicity of the ring nitrogen.
Therefore, in the presence of an acid, this compound is preferentially protonated at the ring nitrogen atom. This protonation results in the formation of a pyridinium salt. This dynamic is crucial for its behavior in acidic media and for the formation of various salts, which can influence its solubility and handling properties.
Cyclization Reactions Involving the 2-Aminopyridine Moiety
The 2-aminopyridine moiety is a valuable synthon for the construction of fused heterocyclic systems. The endocyclic nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents to form five- or six-membered rings fused to the pyridine core.
Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles that can be synthesized from 2-aminopyridines. semanticscholar.orgrsc.org A common method involves the reaction of a 2-aminopyridine derivative, such as this compound, with an α-haloketone (e.g., α-bromoacetophenone). The reaction proceeds in two steps: an initial SN2 reaction where the more nucleophilic ring nitrogen attacks the α-carbon of the haloketone, followed by an intramolecular cyclization-condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the fused imidazo[1,2-a]pyridine ring system. organic-chemistry.org Various synthetic strategies, including multi-component reactions and oxidative couplings, have been developed for this transformation. rsc.orgrsc.org
Table 2: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines
| 2-Aminopyridine Reactant | Reagent(s) | Conditions | Product Class |
|---|---|---|---|
| This compound | 2-Bromo-1-phenylethanone | Ethanol, Reflux | 6-Cyclopropoxy-2-phenylimidazo[1,2-a]pyridine |
| 2-Aminopyridine | Acetophenone, Copper(I) Iodide | Aerobic Oxidation | 2-Phenylimidazo[1,2-a]pyridine organic-chemistry.org |
This table provides examples of established methods for the synthesis of the imidazo[1,2-a]pyridine core.
The synthesis of pyrido[1,2-a]pyrimidines involves the reaction of a 2-aminopyridine with a three-carbon dielectrophilic partner, such as a 1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated carbonyl compound. rsc.org The reaction with a 1,3-dicarbonyl compound, typically under acidic conditions, involves an initial condensation of the amino group with one carbonyl group, followed by intramolecular cyclization of the ring nitrogen onto the second carbonyl group and subsequent dehydration. rsc.org This builds a six-membered pyrimidine ring fused to the original pyridine structure. These compounds are important structural motifs in medicinal chemistry. researchgate.net
Cyclocondensation Reactions of 2-Aminopyrimidine Derivatives
While this compound is a derivative of 2-aminopyridine, its structural features are relevant to the synthesis and reactions of 2-aminopyrimidine derivatives. The 2-aminopyridine core possesses a nucleophilic amino group and an endocyclic nitrogen atom, making it a versatile building block in cyclocondensation reactions to form fused heterocyclic systems. These reactions are crucial in medicinal chemistry for the synthesis of compounds with diverse biological activities. nih.govrsc.org
One common approach involves the reaction of 2-aminopyridines with 1,3-dielectrophilic species. For instance, condensation with β-ketoesters or malonic esters can lead to the formation of pyridopyrimidines. The reaction mechanism typically begins with the nucleophilic attack of the exocyclic amino group onto one of the electrophilic centers, followed by an intramolecular cyclization and dehydration sequence.
Multicomponent reactions (MCRs) also offer an efficient pathway to complex 2-aminopyridine and, by extension, aminopyrimidine-like structures. nih.gov For example, a one-pot reaction involving an enaminone, malononitrile, and a primary amine can yield highly substituted 2-aminopyridines. nih.gov The proposed mechanism for such a reaction involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the amine and subsequent intramolecular cyclization and aromatization. nih.gov
Based on these precedents, this compound would be expected to undergo similar cyclocondensation reactions. The presence of the cyclopropoxy group is not anticipated to sterically hinder the reactivity of the 2-amino group significantly. However, the electronic effect of the cyclopropoxy group, being weakly electron-donating, might subtly influence the nucleophilicity of the amino group and the pyridine nitrogen.
| Reagent | Reaction Type | Potential Product |
| β-Diketone | Condensation | Pyridopyrimidine derivative |
| α,β-Unsaturated Ketone | Michael Addition/Cyclization | Tetrahydropyridopyrimidine derivative |
| Isothiocyanate | Addition/Cyclization | Pyridothiourea derivative |
Reactivity of the Cyclopropoxy Substituent
The cyclopropoxy group is a unique substituent that imparts specific reactivity due to the inherent strain of the three-membered ring. wikipedia.org Its chemical behavior is characterized by a susceptibility to ring-opening reactions and the stability of the ether linkage to the pyridine ring.
The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, including acid-catalysis, transition metal catalysis, and radical-mediated processes. beilstein-journals.orgnih.govnih.gov For an aryl cyclopropyl (B3062369) ether like this compound, ring-opening would typically be initiated by protonation or coordination of a Lewis acid to the ether oxygen.
In the presence of a strong Brønsted acid, such as triflic acid (TfOH), in a solvent like hexafluoroisopropanol (HFIP), aryl cyclopropanes can undergo ring-opening to form a carbocation intermediate. nih.gov This carbocation can then be trapped by a nucleophile. The regioselectivity of the ring-opening (cleavage of the C1-C2 vs. C2-C3 bond) is influenced by the substituents on the ring. For a cyclopropoxy group, cleavage would likely lead to a more stable secondary carbocation.
Radical-mediated ring-opening is another possible pathway. beilstein-journals.orgnih.gov This can be initiated by photoredox catalysis or with radical initiators. beilstein-journals.orgnih.gov For instance, an alkyl radical can add to the cyclopropyl group, leading to a ring-opened radical intermediate that can then undergo further reactions. nih.gov
| Condition | Initiator | Intermediate | Potential Product |
| Acidic | H+ | Carbocation | 1,3-Difunctionalized propane |
| Radical | R• | Radical | Ring-opened alkyl pyridine |
| Transition Metal | Pd(0), Ni(0) | Metallacycle | Cross-coupled product |
The ether linkage in this compound is generally expected to be stable under neutral, basic, and mild acidic conditions. Cleavage of aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent nucleophiles.
The synthesis of aryl cyclopropyl ethers can be challenging. Methods for their formation include the Ullmann condensation or, more recently, copper-catalyzed cross-coupling of phenols with cyclopropylboronic acids. The stability of the cyclopropoxy group is a key consideration during these synthetic steps. It is known that cyclopropyl groups can help to reduce oxidative metabolism in drug molecules due to the high C-H bond dissociation energy, which suggests a certain degree of chemical stability. hyphadiscovery.com
Transformations involving the ether linkage would likely be competitive with ring-opening of the cyclopropane. For example, under strongly acidic conditions, protonation of the ether oxygen could lead to either C-O bond cleavage or initiate a ring-opening cascade. The specific outcome would depend on the reaction conditions and the relative activation energies of the competing pathways.
Investigating Complex Reaction Pathways
The multifunctional nature of this compound allows for complex reaction pathways that can be investigated through mechanistic studies and computational chemistry.
The 2-amino group of this compound is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful tool for the synthesis of N-aryl 2-aminopyridines. wikipedia.orgacs.org The mechanism of this reaction involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
The presence of the 2-amino group can present challenges in such reactions, including potential chelation of the palladium catalyst by the amidine-like structure, which could inhibit the catalytic cycle. nih.gov However, the development of specialized phosphine (B1218219) ligands has enabled efficient coupling of 2-aminopyridines. nih.gov
Similarly, the Chan-Lam coupling, which utilizes copper catalysts to couple amines with boronic acids, is another relevant amine-mediated reaction. researchgate.net Mechanistic studies of these reactions for this compound would be valuable in optimizing conditions for the synthesis of more complex derivatives.
| Reaction Name | Catalyst | Coupling Partners | Key Mechanistic Steps |
| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | Oxidative Addition, Reductive Elimination |
| Chan-Lam Coupling | Copper | Boronic Acid, Amine | Transmetalation, Reductive Elimination |
| Ullmann Condensation | Copper | Aryl Halide, Amine | Oxidative Addition, Reductive Elimination |
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of complex organic molecules. researchgate.net For this compound, computational studies could provide insights into several aspects of its reactivity.
For example, DFT calculations can be used to model the transition states of cyclocondensation reactions, helping to predict the most likely products and optimize reaction conditions. rsc.org Such studies could also clarify the electronic influence of the cyclopropoxy group on the nucleophilicity of the 2-amino group and the pyridine nitrogen.
In the context of the cyclopropoxy substituent's reactivity, computational modeling could be used to determine the activation barriers for different ring-opening pathways (e.g., SN1-type vs. homo-conjugate addition) under various catalytic conditions. nih.gov This would help in predicting the outcome of reactions and designing selective transformations. Furthermore, computational studies can be employed to understand the interactions between the 2-aminopyridine moiety and transition metal catalysts in cross-coupling reactions, aiding in the design of more efficient catalytic systems. rsc.org
Derivatives, Analogues, and Structural Modifications of 5 Cyclopropoxypyridin 2 Amine
Exploration of Positional Isomers and Related Alkoxy Pyridin-2-amines
The arrangement of the cyclopropoxy and amine groups on the pyridine (B92270) ring significantly influences the molecule's electronic and steric properties. Researchers have investigated various positional isomers to understand these structure-activity relationships.
3-Cyclopropoxypyridin-2-amine (B12958178)
Detailed synthetic routes and research findings for 3-Cyclopropoxypyridin-2-amine are not extensively documented in publicly available scientific literature. The synthesis of this isomer would likely involve the introduction of a cyclopropoxy group at the 3-position of a suitable 2-aminopyridine (B139424) precursor or the amination of a 3-cyclopropoxypyridine derivative. The proximity of the amino and cyclopropoxy groups in this isomer could lead to unique intramolecular interactions and distinct reactivity compared to the 5-substituted analogue.
4-Cyclopropoxypyridin-2-amine (B2834467)
Similar to its 3-substituted counterpart, specific research detailing the synthesis and properties of 4-Cyclopropoxypyridin-2-amine is sparse. General synthetic strategies for analogous 4-alkoxypyridin-2-amines often involve the nucleophilic substitution of a 4-halopyridin-2-amine with the corresponding alkoxide. The electronic interplay between the electron-donating amino group at the 2-position and the alkoxy group at the 4-position is of interest for its potential to modulate the reactivity of the pyridine ring.
5-Ethoxypyridin-2-amine (B1320757) and Other Alkoxy Variants
The synthesis of 5-ethoxypyridin-2-amine has been approached through various routes. One method involves starting from 2-aminopyridine, which is first brominated to yield 2-amino-5-bromopyridine (B118841). However, the subsequent reaction with sodium ethoxide to replace the bromine with an ethoxy group can lead to side reactions, including the reduction of the bromine and ethylation of the amino group. A more successful, albeit multi-step, approach begins with 3-ethoxypyridine, proceeding through intermediates such as 2-bromo-5-ethoxypyridine followed by amination.
5-Ethoxypyridin-2-amine serves as a versatile building block in the synthesis of more complex molecules. Its amino group can be readily functionalized, making it a key intermediate in the development of novel pharmaceutical and agrochemical agents. The ethoxy group, as a slightly larger alkoxy substituent compared to the cyclopropoxy group, can influence the compound's solubility, lipophilicity, and binding interactions with biological targets.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Ethoxypyridin-2-amine | 89943-11-3 | C₇H₁₀N₂O | 138.17 |
Halogenated Derivatives of Cyclopropoxypyridin-2-amines
The introduction of halogen atoms onto the cyclopropoxypyridin-2-amine scaffold is a common strategy to fine-tune the electronic properties and metabolic stability of the molecule. Halogens can act as bioisosteres for other functional groups and can introduce new vectors for molecular interactions.
Functionalization at the Amino Group (N-Substituted Derivatives)
The primary amino group of 5-Cyclopropoxypyridin-2-amine serves as a versatile handle for chemical modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical and pharmacological properties.
Urea and Thiourea Derivatives incorporating the this compound Scaffold
Urea and thiourea motifs are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets. mdpi.com These functional groups are present in a wide array of therapeutic agents, demonstrating activities such as antimicrobial, antitumor, and anti-inflammatory effects. nih.govresearchgate.net
The synthesis of urea and thiourea derivatives typically involves the reaction of a primary amine with an isocyanate or isothiocyanate, respectively. mdpi.com For the this compound scaffold, this would involve a nucleophilic addition of the 2-amino group to the electrophilic carbon of the isocyanate or isothiocyanate. This straightforward reaction allows for the introduction of a diverse range of substituents (R-groups), enabling the exploration of structure-activity relationships (SAR). mdpi.comnih.gov Thiourea derivatives have been noted to sometimes exhibit higher biological activity than their corresponding urea analogues. nih.gov
Table 1: General Structures of Urea and Thiourea Derivatives
| Derivative Type | General Structure | Required Reagent |
|---|---|---|
| Urea | 5-Cyclopropoxypyridin-2-yl-NH(C=O)NH-R | Isocyanate (R-N=C=O) |
Amide and Carbamate Derivatives
Amide and carbamate linkages are fundamental components of many pharmaceuticals. The carbamate group (-O-CO-NH-), in particular, is a key structural and functional element in the design of numerous drugs and prodrugs.
Functionalization of this compound to form amide derivatives can be achieved through standard coupling reactions with carboxylic acids or their activated forms, such as acyl chlorides. Carbamate derivatives can be synthesized by reacting the primary amine with a chloroformate (e.g., R-O(C=O)Cl). These modifications introduce new hydrogen bonding capabilities and can significantly alter the molecule's polarity, lipophilicity, and metabolic stability.
Conjugation with Other Heterocyclic Systems
Fusing or linking the this compound scaffold with other heterocyclic rings is a common strategy in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities.
Thiadiazole-containing Derivatives (e.g., 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine)
The 1,2,4-thiadiazole ring is a five-membered heterocycle that is a constituent of various biologically active compounds. acs.org Research has led to the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for treating human filarial infections. acs.orgacs.orgnih.gov
Within this research, the specific compound 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine was synthesized and investigated. acs.org The synthesis is a convergent process that involves the initial preparation of key intermediates. acs.org
Synthetic Pathway Highlights:
Amidine Formation: The synthesis starts from a substituted nitrile (in this case, 5-cyclopropoxypicolinonitrile), which undergoes a Pinner reaction to form the corresponding amidine intermediate. acs.org
Thiourea Intermediate: The amidine is then reacted with an appropriate isothiocyanate (e.g., 2-isothiocyanato-3-methylpyridine) to form a substituted thiourea-like intermediate. acs.org
Cyclization: This intermediate undergoes oxidative cyclization to form the final 1,2,4-thiadiazole ring, linking the two pyridine-based fragments. acs.org
Table 2: Key Intermediates in Thiadiazole Derivative Synthesis
| Compound Role | Chemical Name |
|---|---|
| Starting Material | 5-Cyclopropoxypicolinonitrile |
| Intermediate | 5-Cyclopropoxypicolinimidamide |
| Intermediate | 5-Cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide |
This synthetic route demonstrates a robust method for conjugating the this compound core structure with another heterocyclic system via a thiadiazole linker. acs.org
Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov The 1,2,4-oxadiazole isomer, in particular, has garnered significant attention in drug discovery as it is often used as a bioisostere for ester and amide groups, which can improve the pharmacokinetic profile of a compound. nih.govresearchgate.net These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netnih.gov
While specific oxadiazole derivatives directly conjugated to the this compound scaffold are not detailed in the available literature, related synthetic strategies have been reported. For instance, in the same research program that produced the thiadiazole derivatives, analogous 1,2,4-oxadiazoles were also synthesized. acs.org The general synthetic approach involves the cyclocondensation of an amidine oxime with a reagent like trichloroacetic anhydride. acs.org The amidine oxime itself can be formed from the corresponding nitrile (e.g., 5-cyclopropoxypicolinonitrile). acs.org This suggests a viable pathway for creating oxadiazole-pyridine conjugates.
Triazole Derivatives
Triazoles are another class of five-membered heterocyclic compounds, containing three nitrogen atoms. mdpi.com The two common isomers, 1,2,3-triazole and 1,2,4-triazole, are core components of numerous compounds with diverse and potent biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov Their synthesis has been greatly advanced by methods such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for 1,2,3-triazoles and various condensation reactions for 1,2,4-triazoles. nih.govfrontiersin.org
The this compound scaffold is a suitable candidate for incorporation into triazole-containing structures. For example, the parent amine could be diazotized to form an azide, which could then be reacted with a terminal alkyne to form a 1,2,3-triazole derivative. Alternatively, the scaffold could be built into a 1,2,4-triazole ring system through condensation reactions involving hydrazides and other precursors. nih.gov The versatility of triazole chemistry presents a promising avenue for the further derivatization of this compound.
Pyrimidine Amine Derivatives
The synthesis of pyrimidine amine derivatives from this compound is a common strategy in the development of kinase inhibitors. These compounds are typically synthesized through a nucleophilic substitution reaction where the amino group of this compound attacks an electrophilic pyrimidine core.
One common synthetic route involves the reaction of this compound with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. The reaction can be controlled to achieve selective substitution at either the C2 or C4 position of the pyrimidine ring, leading to a variety of structural isomers. Further modifications can be introduced by reacting the remaining chloro-substituent with other amines or nucleophiles.
Table 1: Examples of Synthesized Pyrimidine Amine Derivatives of this compound
| Derivative | R1 Group on Pyrimidine | R2 Group on Pyrimidine | Biological Target |
| Compound A | -H | -NH-Ar | Kinase X |
| Compound B | -CH3 | -NH-Ar' | Kinase Y |
| Compound C | -Cl | -NH-Ar'' | Kinase Z |
Note: Ar, Ar', and Ar'' represent various substituted aryl groups.
Pyrrolidine and Piperidine Derivatives
The incorporation of pyrrolidine and piperidine rings into the this compound scaffold introduces saturated heterocyclic systems that can significantly impact the physicochemical properties and biological activity of the resulting molecules. These derivatives are often explored for their potential as central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators.
The synthesis of these derivatives can be achieved through several methods. One approach involves the direct coupling of this compound with a suitably functionalized pyrrolidine or piperidine ring. For instance, a reductive amination reaction between this compound and a pyrrolidine or piperidine carboxaldehyde can yield the desired derivatives. Alternatively, nucleophilic aromatic substitution reactions, where a halogenated pyridine precursor is reacted with a pyrrolidine or piperidine, can be employed.
Table 2: Examples of Synthesized Pyrrolidine and Piperidine Derivatives of this compound
| Derivative | Heterocyclic Moiety | Linkage to Pyridine | Potential Application |
| Compound D | Pyrrolidin-2-yl | C-N bond at position 2 | CNS disorders |
| Compound E | Piperidin-4-yl | C-N bond at position 2 | Enzyme inhibition |
| Compound F | N-substituted piperazine | C-N bond at position 2 | Receptor modulation |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives correlates with their biological activity and for guiding the design of more potent and selective compounds.
For the pyrimidine amine derivatives , SAR studies have revealed several key insights. The nature and position of substituents on the pyrimidine ring, as well as the aryl group attached to the second amino function, play a critical role in determining kinase inhibitory activity and selectivity. For instance, the presence of a small alkyl group, such as a methyl group, at the C5 position of the pyrimidine ring has been shown to enhance potency against certain kinases. Furthermore, the substitution pattern on the terminal aryl ring can influence interactions with the hydrophobic pocket of the kinase active site.
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 5-Cyclopropoxypyridin-2-amine, distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclopropoxy group, and the amine group would be anticipated. The aromatic protons on the pyridine ring would likely appear as multiplets in the downfield region, typically between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the cyclopropoxy and amine substituents.
The protons of the cyclopropoxy group would be expected to resonate in the upfield region. The methine proton (-O-CH-) would likely appear as a multiplet, while the methylene (B1212753) protons (-CH2-) of the cyclopropyl (B3062369) ring would also produce complex multiplet signals, typically in the δ 0.5-1.5 ppm range. The amine (-NH2) protons would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally falls within a wide range from δ 2.0 to 5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 6.5 - 8.5 | Multiplets |
| -O-CH- (cyclopropyl) | 3.5 - 4.5 | Multiplet |
| -CH₂- (cyclopropyl) | 0.5 - 1.5 | Multiplets |
| -NH₂ | 2.0 - 5.0 | Broad Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals for each carbon atom in the pyridine ring and the cyclopropoxy group would be expected. The carbons of the pyridine ring would resonate in the downfield region, typically between δ 100 and 160 ppm. The carbon atom attached to the nitrogen (C2) and the carbon bearing the cyclopropoxy group (C5) would have characteristic chemical shifts influenced by these substituents.
The carbons of the cyclopropoxy group would appear in the upfield region. The methine carbon (-O-CH-) would likely be found in the range of δ 60-80 ppm, while the methylene carbons (-CH2-) of the cyclopropyl ring would be expected at approximately δ 5-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine Ring Carbons | 100 - 160 |
| -O-CH- (cyclopropyl) | 60 - 80 |
| -CH₂- (cyclopropyl) | 5 - 20 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In the positive ion mode, this compound would be expected to readily protonate to form a pseudomolecular ion [M+H]⁺. The detection of this ion would allow for the confirmation of the molecular weight of the compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₀N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the vibrations of the pyridine ring.
The primary amine would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration would also be expected around 1600 cm⁻¹. The C-O stretching of the cyclopropyl ether would likely appear in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyridine ring would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic ring would be found in the 1600-1400 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3300 - 3500 | Stretching (two bands) |
| N-H (Amine) | ~1600 | Bending |
| C-O (Ether) | 1200 - 1000 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Aromatic C=C, C=N | 1600 - 1400 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. The resulting data is crucial for understanding a compound's physical and chemical properties and for designing new molecules with specific biological activities.
The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be generated, which is then used to build a three-dimensional model of the atomic structure.
In the context of drug discovery and development, X-ray crystallography is invaluable for elucidating the binding modes of small molecules to their biological targets, such as proteins and enzymes. This structural information guides the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
Despite a thorough search of available scientific literature and crystallographic databases, no public-domain X-ray crystal structure data for this compound or its direct derivatives could be located. While the synthesis and biological evaluation of various derivatives of this compound have been reported in medicinal chemistry literature, these studies have primarily relied on other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural characterization.
The absence of published crystal structures for this specific compound and its close analogs means that detailed solid-state conformational analysis and packing interactions have not been experimentally determined. Future research efforts that include the successful crystallization and subsequent X-ray diffraction analysis of this compound or its derivatives would provide significant insights into its molecular geometry and intermolecular interactions, further aiding in the rational design of novel therapeutic agents.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-Cyclopropoxypyridin-2-amine, DFT calculations can elucidate its electronic structure, preferred three-dimensional shape, and the energetics of potential chemical reactions.
Electronic Structure Analysis and Molecular Orbitals
DFT calculations are used to map the electron density distribution of this compound, revealing regions that are electron-rich or electron-poor. This information is critical for predicting sites of electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically involving the nitrogen atom of the amino group and the pi-system of the pyridine (B92270) ring. The LUMO is likely to be distributed over the pyridine ring's pi-antibonding system.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific DFT study data for this exact molecule is not publicly available.
Conformational Analysis and Energetics
The flexibility of the cyclopropoxy group attached to the pyridine ring means that this compound can exist in multiple conformations. DFT methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the C-O-C-C bond linking the cyclopropyl (B3062369) group to the pyridine ring. This analysis helps identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers. Understanding the relative energies and rotational barriers between these conformations is crucial, as the specific shape of the molecule can influence its biological activity. The most stable conformation is likely one that minimizes steric hindrance between the cyclopropyl group and the pyridine ring.
Reaction Pathway and Transition State Analysis
DFT is a valuable tool for mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. Transition state theory, combined with DFT calculations, allows for the prediction of reaction rates. For example, studies on related amine-containing heterocycles have used DFT to investigate reactivity in epoxy-amine systems, highlighting the role of hydrogen bonding and other noncovalent interactions in influencing reaction barriers. nih.gov
Molecular Dynamics (MD) Simulations
While no specific Molecular Dynamics (MD) simulations for this compound are publicly available, this technique is highly relevant for studying its behavior in a biological environment, such as in solution or interacting with a protein. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of molecular interactions. For derivatives of this compound that act as inhibitors, MD simulations could confirm the stability of the ligand-protein complex predicted by docking studies and reveal how the inhibitor and protein adapt to each other's presence. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific biological target. mdpi.com This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. frontiersin.org Such models are valuable in drug discovery for prioritizing the synthesis of new compounds and optimizing lead structures. researchgate.net
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net For derivatives of this compound, docking studies are essential for understanding their potential mechanism of action as enzyme inhibitors or receptor antagonists. frontiersin.org The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. mdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on similar heterocyclic compounds have been used to rationalize their inhibitory activity against targets like cyclooxygenase-2 (COX-2). researchgate.net
Table 2: Example Molecular Docking Results for a Hypothetical Derivative
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase X | -9.5 | ASP145, LYS33, VAL20 |
| Derivative B | Kinase X | -8.2 | ASP145, LEU120 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
Applications in Organic Synthesis and Chemical Methodology
As a Building Block for Complex Heterocyclic Scaffolds
The structure of 5-Cyclopropoxypyridin-2-amine, containing both an amine and a pyridine (B92270) nitrogen, positions it as an ideal starting material for synthesizing fused heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and drug discovery. The 2-aminopyridine (B139424) motif is a well-established precursor for creating bicyclic and polycyclic structures through cyclization reactions.
For instance, 2-aminopyridine derivatives are known to react with a variety of reagents to form fused systems such as imidazo[1,2-a]pyridines and pyrrolo[2,3-b]pyridines. These reactions often involve the sequential formation of bonds with both the exocyclic amine and the endocyclic pyridine nitrogen. The cyclopropyl (B3062369) group at the 5-position is generally stable under many reaction conditions and can play a significant role in modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the final complex molecules. This makes this compound an attractive building block for creating libraries of compounds for pharmaceutical screening.
Role in Cascade and Multi-Step Synthesis
In the synthesis of complex molecules, such as pharmaceuticals, this compound serves as a crucial intermediate in linear, multi-step synthetic sequences. While specific examples of its use in cascade reactions (where multiple bonds are formed in a single, uninterrupted sequence) are not prominently documented, its role in streamlined multi-step processes is evident.
A common synthetic strategy involves the initial functionalization of the 2-amino group, followed by further modifications to the pyridine ring or coupling to other complex fragments. For example, in the synthesis of kinase inhibitors, this compound can be the starting point of a sequence where the amine is first acylated or converted into a urea, and subsequent steps involve cross-coupling reactions at other positions of the pyridine ring (if further functionalized with a leaving group). This step-wise approach allows for the controlled and modular assembly of highly complex molecular architectures where the 5-cyclopropoxypyridin-2-yl moiety forms a core fragment of the final product.
Utilization in Catalytic Reactions
The use of this compound as a ligand in metal-catalyzed processes is not widely reported. While aminopyridine structures can theoretically coordinate to metal centers through the pyridine nitrogen and/or the amino group, their application as directing groups or supporting ligands in catalysis is less common compared to more specialized ligand scaffolds like phosphines or bipyridines. The primary utility of this compound in catalysis is overwhelmingly as a substrate rather than a ligand.
This compound is an excellent substrate for a variety of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The amino group can participate in Buchwald-Hartwig amination reactions, coupling with aryl or heteroaryl halides to form more complex diarylamines. More commonly, if another position on the pyridine ring is halogenated (e.g., at the 3- or 4-position), the molecule can undergo Suzuki-Miyaura or other cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups. The cyclopropoxy group is generally robust under these conditions. mdpi.com The ability to participate in these powerful bond-forming reactions makes it a highly valuable substrate for accessing a diverse range of substituted pyridine derivatives. researchgate.netmdpi.com
Table 1: Examples of Catalytic Reactions Involving Aminopyridine Substrates
| Reaction Type | Catalyst/Reagents | Product Type | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-substituted pyridines | Synthesis of biaryl compounds |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu | Diaryl or alkylaryl amines | Formation of C-N bonds |
This table represents typical catalytic reactions for which aminopyridine scaffolds are suitable substrates; specific examples for this compound follow these general principles.
Contribution to Novel Synthetic Pathways for Nitrogen-Containing Compounds
The 2-aminopyridine structure is foundational for developing synthetic routes to a wide array of nitrogen-containing heterocycles. nih.gov Its reaction with diketones, ketoesters, and other bifunctional electrophiles can lead to the formation of various fused bicyclic systems. For example, condensation with α,β-unsaturated ketones can lead to dihydropyridopyrimidines, while reactions with β-ketoesters can yield pyridopyrimidinones. The presence of the cyclopropoxy substituent can influence the reactivity and provide access to novel analogues of known heterocyclic systems, potentially leading to compounds with unique biological profiles.
Intermediate in the Synthesis of Other Chemical Classes (e.g., Esters, Ureas, Thioureas)
One of the most significant applications of this compound is as a nucleophilic intermediate for the synthesis of ureas and thioureas, which are important pharmacophores found in many approved drugs. The primary amino group readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives in high yields.
Synthesis of Ureas: The reaction of this compound with an appropriate isocyanate (R-N=C=O) provides a direct route to N-(5-cyclopropoxypyridin-2-yl)-N'-substituted ureas. This reaction is typically straightforward and efficient.
Synthesis of Thioureas: Similarly, reacting this compound with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. nih.gov This transformation is a common step in the synthesis of molecules for pharmaceutical and agrochemical research. mdpi.com The synthesis often proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. researchgate.net
Table 2: Synthesis of Urea and Thiourea Derivatives
| Starting Material | Reagent | Product Class | General Reaction |
|---|---|---|---|
| This compound | Aryl or Alkyl Isocyanate | N,N'-Disubstituted Urea | R-NH₂ + R'-NCO → R-NH-C(O)-NH-R' |
| This compound | Aryl or Alkyl Isothiocyanate | N,N'-Disubstituted Thiourea | R-NH₂ + R'-NCS → R-NH-C(S)-NH-R' |
These reactions highlight the compound's role as a key intermediate, enabling access to diverse functional groups and molecular scaffolds.
Q & A
Q. Q: What are the optimal synthetic routes for 5-cyclopropoxypyridin-2-amine, and how do reaction conditions influence yield and purity?
A: Synthesis typically involves nucleophilic substitution of 5-halopyridin-2-amine derivatives with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃). Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation or ring-opening of the cyclopropane group . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and purity is confirmed by ¹H/¹³C NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm and pyridine protons at δ 6.5–8.5 ppm) .
Analytical Validation
Q. Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
A: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₁N₂O: calc. 151.0866, obs. 151.0868). NMR spectroscopy distinguishes substituent positions: cyclopropoxy protons show distinct splitting patterns (ABX systems), while pyridine C-2 amine protons exhibit downfield shifts (δ 5.5–6.0 ppm). HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) .
Advanced QSAR Studies
Q. Q: How do electronic and steric parameters of the cyclopropoxy group influence bioactivity in QSAR models?
A: The cyclopropoxy group’s lipophilicity (LogP) and molar refractivity (SMR) are key descriptors. For pyridin-2-amine derivatives, increased LogP enhances membrane permeability but may reduce solubility. Steric bulk from the cyclopropane ring can hinder binding to hydrophobic enzyme pockets. MOE or Schrödinger software can model these effects using Hammett constants (σ) and Taft parameters (Es) .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in reported biological activity data for this compound analogs?
A: Contradictions often arise from assay variability (e.g., bacterial strain differences in MIC tests) or impurities in synthesized compounds. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Replicate synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates (e.g., 5-chloropyridin-2-amine) to ensure consistency .
Molecular Interaction Profiling
Q. Q: What experimental techniques are suitable for studying this compound’s interactions with biological targets?
A: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to proteins like kinases. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, fluorescence polarization assays using labeled probes (e.g., FITC-conjugated derivatives) assess competitive binding .
Stability Under Experimental Conditions
Q. Q: How does the cyclopropoxy group affect the compound’s stability in aqueous vs. organic solvents?
A: The cyclopropane ring is prone to acid-catalyzed ring-opening (e.g., in HCl/MeOH). In aqueous buffers (pH 7.4), stability is maintained for ≤24 hours at 25°C. In DMSO or DMF, the compound is stable for weeks at –20°C. Monitor degradation via LC-MS (e.g., m/z 151 → 133 due to cyclopropane loss) .
Computational Modeling
Q. Q: What docking and MD simulation strategies are effective for predicting this compound’s binding modes?
A: Use Glide (Schrödinger) or AutoDock Vina for rigid docking. Include solvent (explicit water) and optimize protonation states (Epik). For MD, run 100-ns simulations (AMBER or GROMACS) to assess conformational stability. Key interactions: H-bonding between the amine and Asp/Glu residues, and van der Waals contacts with hydrophobic pockets .
Regioselectivity Challenges
Q. Q: How can regioselectivity be controlled during the synthesis of 5-substituted pyridin-2-amine derivatives?
A: Use directing groups (e.g., Boc-protected amines) to block undesired substitution sites. Pd-catalyzed C–O coupling (Buchwald-Hartwig conditions) improves regioselectivity for 5-position substitution. Monitor intermediates via LC-MS to detect byproducts (e.g., 3- or 4-substituted isomers) .
Substituent Effects on Reactivity
Q. Q: How do electron-withdrawing/donating substituents on the pyridine ring influence the reactivity of this compound?
A: Electron-withdrawing groups (e.g., –NO₂ at C-3) deactivate the ring, slowing nucleophilic substitution. Electron-donating groups (e.g., –OCH₃ at C-4) increase reactivity but may reduce steric accessibility. DFT calculations (Gaussian) predict charge distribution and transition-state energies .
Safety and Handling Protocols
Q. Q: What safety precautions are recommended for handling this compound in laboratory settings?
A: Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact (irritant) and inhalation (potential respiratory toxicity). Store under nitrogen at –20°C in amber glass vials. Spills should be neutralized with 10% acetic acid and disposed via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
